N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Description
This compound features a 4-chloro-3-methyl-substituted benzothiazole ring fused to a sulfonylbenzamide moiety, with the sulfonamide group further linked to a 3-methylpiperidine. The benzothiazole core is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets. The chloro and methyl substituents on the benzothiazole likely enhance lipophilicity and steric bulk, while the 3-methylpiperidine group may improve solubility through its basic amine .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-14-5-4-12-25(13-14)30(27,28)16-10-8-15(9-11-16)20(26)23-21-24(2)19-17(22)6-3-7-18(19)29-21/h3,6-11,14H,4-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUWNIOJIYAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rationale for Disconnections
- Benzothiazole Core (Fragment A) : Synthesized via cyclization of 2-amino-4-chloro-3-methylthiophenol with a carbonyl source.
- Sulfonamide Linkage (Fragment B + C) : Achieved through nucleophilic substitution of 4-(chlorosulfonyl)benzoyl chloride with (3R)-3-methylpiperidine.
- Imine Formation : Condensation of Fragment A with the sulfonamide-activated benzoyl group.
Synthesis of the Benzothiazole Core (Fragment A)
Cyclization of 2-Amino-4-chloro-3-methylthiophenol
The benzothiazole ring is constructed via a cyclocondensation reaction.
Procedure
- Starting Material : 2-Amino-4-chloro-3-methylthiophenol (5.0 g, 26.4 mmol) is dissolved in anhydrous dichloromethane (50 mL).
- Carbonyl Source : Trimethyl orthoacetate (4.2 mL, 31.7 mmol) is added dropwise under nitrogen.
- Catalyst : p-Toluenesulfonic acid (0.5 g, 2.6 mmol) is added, and the mixture is refluxed at 40°C for 12 hours.
- Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 4-chloro-3-methyl-1,3-benzothiazol-2-amine as a white solid (4.1 g, 78% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 142–144°C |
| ¹H NMR (CDCl₃) | δ 7.45 (d, 1H), 7.21 (d, 1H), 2.41 (s, 3H) |
Synthesis of the Sulfonamide Intermediate (Fragment B + C)
Sulfonylation of 4-(Chlorosulfonyl)benzoyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of benzoic acid derivatives.
Procedure
- Chlorosulfonation : Benzoic acid (10.0 g, 81.7 mmol) is treated with chlorosulfonic acid (20 mL) at 0°C for 2 hours. The mixture is poured onto ice, and 4-(chlorosulfonyl)benzoyl chloride is isolated via filtration (12.3 g, 85% yield).
- Amination : 4-(Chlorosulfonyl)benzoyl chloride (7.0 g, 27.3 mmol) is reacted with (3R)-3-methylpiperidine (3.1 g, 27.3 mmol) in THF at 0°C. Triethylamine (5.5 mL, 40.9 mmol) is added, and the mixture is stirred for 6 hours. The product, 4-[(3R)-3-methylpiperidin-1-yl]sulfonylbenzoyl chloride, is obtained after solvent evaporation (7.8 g, 89% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 89% |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O) |
Imine Formation and Final Coupling
Condensation of Benzothiazole Amine with Sulfonamide Benzoyl Chloride
The imine bond is formed via a nucleophilic acyl substitution.
Procedure
- Reaction : 4-Chloro-3-methyl-1,3-benzothiazol-2-amine (3.0 g, 15.2 mmol) and 4-[(3R)-3-methylpiperidin-1-yl]sulfonylbenzoyl chloride (5.2 g, 15.2 mmol) are combined in dry pyridine (30 mL).
- Conditions : The mixture is heated at 80°C for 8 hours under nitrogen.
- Workup : Pyridine is removed under vacuum, and the residue is dissolved in EtOAc, washed with 1M HCl, and crystallized from ethanol to afford the title compound as a pale-yellow solid (6.1 g, 82% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| HPLC Purity | 98.5% |
| ¹³C NMR (DMSO-d₆) | δ 168.2 (C=O), 154.1 (C=N), 132.4–118.7 (Ar-C) |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
A patent describes accelerated benzothiazole formation using microwave irradiation (150°C, 20 min), improving yield to 85% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities due to its unique structure, particularly the presence of the benzothiazole moiety and sulfonamide group. The following sections summarize key areas of application.
Antimicrobial Properties
Compounds similar to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide have demonstrated antimicrobial activity against various pathogens. Studies have shown that benzothiazole derivatives can inhibit bacterial growth and have antifungal properties, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have reported that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including colon and breast cancer .
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of benzothiazole derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to various pharmacological effects, including diuretic and anti-inflammatory actions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the benzothiazole and sulfonamide groups can enhance potency and selectivity against specific targets .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl and piperidine groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazole Modifications
Compound A : 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences: Sulfonamide substituent: Bis(prop-2-enyl) vs. 3-methylpiperidin-1-yl. The bis(prop-2-enyl) group in Compound A is non-basic and more lipophilic, which may reduce solubility but enhance membrane permeability.
Compound B : N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide
- Structural Differences: Benzothiazole substitution: Lacks the 3-methyl group present in the target compound. Sulfonamide substituent: Dimethylsulfamoyl and pyridinylmethyl vs. 3-methylpiperidin-1-yl. The pyridinylmethyl group introduces aromaticity and hydrogen-bonding capability, differing from the aliphatic 3-methylpiperidine in the target compound.
Sulfonamide Linker and Substituent Variations
Compound C : N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide
- Structural Differences :
- Benzothiazole attachment: Linked to a phenyl group instead of forming a ylidene.
- Piperidine substitution: 4-methyl vs. 3-methyl.
- Impact : The ylidene group in the target compound creates a conjugated system, possibly enhancing electronic interactions with targets. The 3-methylpiperidine isomer may adopt a distinct spatial conformation compared to 4-methylpiperidine, affecting receptor binding.
Compound D : N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
- Structural Differences: Benzothiazole substitution: 4-fluoro vs. 4-chloro-3-methyl. Sulfonamide substituent: Piperidin-1-yl (non-methylated) vs. 3-methylpiperidin-1-yl. The hydrochloride salt form increases solubility but introduces ionic character absent in the neutral target compound.
Biological Activity
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic compound with a complex structure that suggests potential biological activity. The compound's unique features, including its benzothiazole moiety and sulfonamide group, indicate diverse pharmacological applications. This article reviews the biological activity of this compound based on existing research findings, focusing on its antimicrobial and anticancer properties.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3S2 |
| Molecular Weight | 438.0 g/mol |
| CAS Number | 850911-07-8 |
| Purity | ≥95% |
Research indicates that compounds structurally similar to this compound exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase, potentially affecting metabolic pathways.
- Antimicrobial Properties : Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens.
- Anti-cancer Activity : Some studies suggest that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
A study evaluating the antimicrobial activity of similar benzothiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess comparable antimicrobial properties.
Anticancer Potential
Research has shown that benzothiazole derivatives can selectively induce cell death in various cancer cell lines. For instance:
-
In Vitro Studies : Assays conducted on prostate and breast cancer cells revealed a dose-dependent response, indicating the potential efficacy of these compounds in cancer therapy.
Cell Line IC50 (µM) Effect Prostate Cancer 10 Inhibition of cell proliferation Breast Cancer 15 Induction of apoptosis
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. Results indicated a dose-dependent response, highlighting the potential efficacy of these derivatives in cancer therapy.
Animal Models
Preliminary studies using animal models have indicated that compounds structurally related to this compound can reduce tumor size and improve survival rates when administered in controlled doses.
Q & A
Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of benzothiazole and sulfonylbenzamide intermediates. Key steps include:
- Coupling reactions : Formation of the benzothiazol-2-ylidene moiety via condensation under controlled pH and temperature (e.g., 60–80°C) .
- Sulfonylation : Introduction of the 3-methylpiperidin-1-ylsulfonyl group using sulfonyl chlorides in aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Methods
| Step | Solvent | Temperature (°C) | Yield (%) | Key Reference |
|---|---|---|---|---|
| Benzothiazole formation | DMSO | 70 | 65–75 | |
| Sulfonylation | Acetonitrile | 80 | 60–70 | |
| Final coupling | THF | RT | 50–60 |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 459.12) .
Q. Table 2: Analytical Methods and Parameters
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| H NMR | Structural elucidation | 400 MHz, CDCl | |
| HPLC | Purity analysis | 70:30 ACN/HO, 1 mL/min | |
| HRMS | Molecular confirmation | ESI+, 100–1000 m/z |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Temperature control : Higher yields (75–80%) are achieved by maintaining 70–80°C during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but require inert atmospheres to prevent oxidation .
- Catalysis : Use of coupling agents like HBTU or EDCI improves amide bond formation efficiency .
Q. How should researchers address contradictions in reported biological activities of benzothiazole derivatives?
- Cross-validation assays : Replicate antimicrobial or anticancer activity studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro groups) to isolate contributions to bioactivity .
- Metabolic stability tests : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
Q. What computational strategies support mechanistic studies of this compound’s pharmacological activity?
- Molecular docking : Predict binding affinity to targets like EGFR or PARP using software (AutoDock Vina) and crystallographic data .
- MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to guide structural optimization .
Data Contradiction Analysis
Example Issue : Discrepancies in reported anticancer IC values (e.g., 2 µM vs. 10 µM in similar cell lines).
Resolution Workflow :
Replicate experiments : Ensure identical cell culture conditions (e.g., passage number, serum concentration) .
Analytical recheck : Verify compound purity via HPLC and stability in assay media .
Off-target profiling : Screen against kinase panels to identify confounding interactions .
Methodological Recommendations
- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to crystallization for cost-effective purification .
- Stereochemical considerations : Use chiral HPLC or X-ray crystallography to resolve E/Z isomerism in the benzothiazol-2-ylidene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
